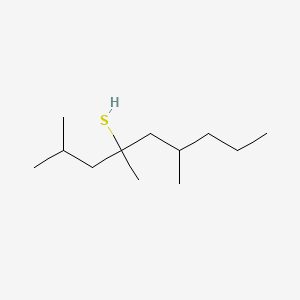

2,4,6-Trimethylnonane-4-thiol

Description

Contextualization within Branched Alkanethiols Research

Research into alkanethiols has been a vibrant area, largely due to their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. nih.govresearchgate.net These organized molecular layers are pivotal in nanoscience and biology for creating tailored surfaces. nih.gov The structure of the alkanethiol, including chain length and branching, significantly influences the properties of these SAMs. researchgate.netnih.gov Highly branched alkanethiols, such as 2,4,6-trimethylnonane-4-thiol, are of interest for studying how steric hindrance affects the packing and ordering of molecules within these monolayers. researchgate.net The bulky nature of the trimethylnonane structure is expected to create less densely packed and more disordered films compared to their linear counterparts, which can be advantageous for certain applications where controlling interfacial properties is crucial. nih.govnih.gov

Significance of Sulfur-Containing Organic Compounds in Advanced Chemical Synthesis and Materials Science

Sulfur-containing organic compounds, or organosulfur compounds, are integral to numerous areas of chemistry and materials science. ontosight.ai The thiol group, in particular, is a versatile functional group. It can undergo a variety of chemical transformations, making it a valuable intermediate in organic synthesis. ias.ac.in For instance, thiols can be oxidized to form disulfides, sulfoxides, and sulfonic acids, each with distinct chemical properties and applications. ontosight.ai

In materials science, the strong affinity of sulfur for certain metals is exploited in the development of coatings, sensors, and nanoscale devices. nih.govmatec-conferences.org The incorporation of sulfur-containing compounds into polymers can also impart unique properties, such as improved antioxidant and anti-wear characteristics in lubricants or enhanced stability in fuels. ontosight.ai While direct research on the application of this compound in advanced materials is limited, its structural motifs suggest potential utility as a chain transfer agent in polymerization reactions or as a cross-linking agent in the production of rubber and plastics. ontosight.aiontosight.ai

Structural Features and Stereochemical Considerations in Academic Studies

The structure of this compound presents significant stereochemical complexity. The carbon atom bonded to the sulfhydryl group (C4) is a chiral center, as are the carbon atoms at positions 2 and 6. This means the molecule can exist as multiple stereoisomers. The synthesis of a single, specific stereoisomer of such a complex molecule presents a considerable challenge and is a key area of focus in asymmetric synthesis. beilstein-journals.orgnih.gov

The preparation of enantiomerically pure tertiary thiols is a difficult synthetic problem. nih.gov General methods for the asymmetric synthesis of chiral tertiary thiols often involve either the stereoselective formation of a carbon-sulfur bond or the stereoselective formation of a carbon-carbon bond adjacent to the sulfur atom. beilstein-journals.orgnih.gov Techniques such as SN2 displacement of a suitable leaving group by a sulfur nucleophile or conjugate addition of a thiol to a chiral substrate are common strategies. beilstein-journals.orgnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

80867-38-5 |

|---|---|

Molecular Formula |

C12H26S |

Molecular Weight |

202.40 g/mol |

IUPAC Name |

2,4,6-trimethylnonane-4-thiol |

InChI |

InChI=1S/C12H26S/c1-6-7-11(4)9-12(5,13)8-10(2)3/h10-11,13H,6-9H2,1-5H3 |

InChI Key |

UHWKUFSXTLGDBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC(C)(CC(C)C)S |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,4,6 Trimethylnonane 4 Thiol

Historical and Contemporary Synthetic Routes to Tertiary Thiols

The synthesis of thiols, or mercaptans, has evolved significantly over the years. Traditional methods often involved the reaction of an alkyl halide with a hydrosulfide (B80085) salt; however, this approach is often inefficient for producing tertiary thiols due to competing elimination reactions and overalkylation to form sulfides. libretexts.org A common laboratory method for primary thiols involves the S-alkylation of thiourea (B124793) followed by hydrolysis, but this is less effective for sterically crowded secondary and tertiary halides. libretexts.orgwikipedia.org

Industrially, lower aliphatic thiols have been prepared by the acid-catalyzed addition of hydrogen sulfide (B99878) (H₂S) to alkenes. ias.ac.innih.gov A more direct, albeit specific, approach for a related compound, 4,8,8-trimethylnonane-4-thiol, involves the reaction of the parent alkane with hydrogen sulfide in the presence of a catalyst. ontosight.ai The synthesis of the analogous alcohol, 2,4,6-trimethylnonan-4-ol, is also documented and represents a potential precursor for the target thiol via substitution reactions. nih.gov

The creation of simple, non-functionalized tertiary thiols is a recognized synthetic challenge. beilstein-journals.org Approaches that are successful for primary and secondary thiols often fail due to the steric bulk around the reactive center. nih.gov The instability and unpleasant odor of thioketones make them impractical precursors for the nucleophilic addition routes that are common in alcohol synthesis. beilstein-journals.orgnih.gov

Contemporary research has focused on several advanced strategies:

Organometallic Reagents : The reaction of organolithium or Grignard reagents with elemental sulfur followed by hydrolysis provides a pathway to thiolates and subsequently to thiols. wikipedia.org

Epoxide Ring-Opening : Under basic conditions, the ring-opening of epoxides at a quaternary center by a sulfur nucleophile can proceed with inversion of stereochemistry, offering a stereospecific route. beilstein-journals.org

Mitsunobu Reaction : While widely used for converting alcohols to other functional groups, the Mitsunobu reaction is highly sensitive to steric hindrance. Its application in synthesizing simple, hindered tertiary thiols from their corresponding alcohols is not straightforward and can result in very low yields. beilstein-journals.orgnih.gov For example, the yield for a simple alkyl-substituted tertiary thioether using a modified Mitsunobu reaction was reported to be a disappointing 17%. beilstein-journals.orgnih.gov

Thia-Michael Addition : The addition of thioacids to α,β-unsaturated carbonyl compounds, followed by hydrolysis of the resulting thioester, is an effective method for producing thiols, including the synthesis of monoterpene-based thiols. mdpi.com

Achieving high yields and controlling the three-dimensional arrangement of atoms (stereocontrol) are paramount in modern synthesis. For tertiary thiols, this is particularly difficult. Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, is an area of active development. beilstein-journals.orgnih.gov

Several factors are critical for optimizing these reactions:

Leaving Group : The choice of leaving group in substitution reactions is crucial. Excellent leaving groups favor the desired Sₙ2 displacement over competing side reactions. beilstein-journals.org

Solvent and Catalyst : The reaction medium and the presence of a catalyst can dramatically influence the outcome. For instance, the addition of thiols to internal alkynes can be facilitated by organic bases, with stronger bases like DBU leading to nearly quantitative yields in minutes. researchgate.net Similarly, acid catalysts are employed in the industrial addition of H₂S to olefins. ias.ac.in

Reagent Stoichiometry : Adjusting the relative amounts of reactants is a fundamental optimization technique. In the oxidative bromination of secondary thiols, for example, increasing the equivalents of DMSO and HBr was necessary to ensure the complete conversion of the starting material. nih.gov

The following table illustrates the optimization of a base-catalyzed thiol-yne reaction, demonstrating the impact of the catalyst on reaction time and yield.

| Entry | Base Catalyst | pKa | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None | - | 24 | 10 |

| 2 | Et₃N | ~9 | - | Moderate |

| 3 | DIPEA | ~9 | - | Moderate |

| 4 | DBU | 23.9 | 6 | 76 |

| 5 | DBU (0.8 equiv) | 23.9 | 0.17 (10 min) | ~100 |

Data adapted from a study on regio- and stereospecific thiol-thioalkyne reactions. researchgate.net

Derivatization Strategies and Functionalization of the Thiol Group

Once the thiol group is installed, it serves as a versatile handle for further chemical modifications. The nucleophilicity of thiols and their ability to undergo oxidation are the basis for numerous derivatization strategies. wikipedia.orgnih.gov

Introducing a thiol group onto a pre-existing complex molecular framework, such as a branched hydrocarbon, requires robust and selective reactions.

Thiol-ene Reaction : This "click" chemistry reaction involves the addition of a thiol to a carbon-carbon double bond (an ene). nih.gov It is a highly efficient method for attaching thiol-containing linkers to molecules with alkene functionalities, often proceeding with high yields to the anti-Markovnikov product. researchgate.net

Substitution on Halides : The classic Sₙ2 reaction of a hydrosulfide anion (-SH) with an alkyl halide is a direct method, though challenges with side reactions persist, especially for hindered substrates. libretexts.org

From Alcohols : A two-step process involving the conversion of a hydroxyl group to a good leaving group (like a tosylate), followed by substitution with a sulfur nucleophile, is a common strategy. mdpi.com Another approach involves using S-trityl protected thioacetic acid to esterify an alcohol, followed by deprotection to unmask the thiol. nih.govnih.govresearchgate.net

The thiol group in a molecule like 2,4,6-trimethylnonane-4-thiol can be converted into other sulfur-containing functional groups for specific applications.

Thioether Synthesis : Thiols are readily deprotonated to form thiolates, which are excellent nucleophiles for reacting with alkyl halides to produce thioethers (sulfides). wikipedia.org

Disulfide Formation : Mild oxidation of thiols leads to the formation of disulfides (S-S bonds). libretexts.org This reaction is reversible and is a key feature in protein chemistry, where disulfide bridges form between cysteine residues. libretexts.orgyoutube.com

Synthesis of Sulfonyl Derivatives : More vigorous oxidation of thiols can produce higher oxidation state sulfur compounds. For example, thiols can be converted to sulfonyl bromides using a DMSO/HBr system, which are valuable synthetic intermediates. nih.gov The direct oxidative esterification of thiols with alcohols can yield sulfinate or sulfonate esters, which are also important synthetic precursors. nih.gov

Green Chemistry Approaches and Sustainable Synthesis of Branched Thiols

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. Several green chemistry principles are being applied to the synthesis of thiols and their derivatives.

Greener Oxidants : Traditional oxidation reactions often use stoichiometric, heavy-metal-based oxidants. Sustainable alternatives include using molecular oxygen from the air or hydrogen peroxide (H₂O₂) as the terminal oxidant, with water as the only byproduct. rsc.org Molybdenum-catalyzed selective oxidation of thiols is one such example. rsc.org Sonication (ultrasound) has also been shown to dramatically accelerate the air oxidation of thiols in solution. rsc.org

Alternative Reagents : To circumvent the use of volatile and malodorous thiols, researchers have developed "thiol-free" synthons. rsc.org For example, N-thiophthalimides can act as direct thiolating surrogates in nickel-catalyzed reactions, providing a more practical and less odorous alternative. rsc.org

Sustainable Solvents : A major focus of green chemistry is replacing volatile organic compounds (VOCs) with more environmentally benign solvents. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com Reactions such as the synthesis of 2-aminothiazoles have been successfully performed in water at ambient temperatures. mdpi.com

Catalysis : The use of catalysts is inherently green as it allows for reactions to proceed with greater efficiency and under milder conditions, reducing energy consumption and byproducts. This includes acid catalysts for alkene hydrothiolation and transition metal catalysts for cross-coupling reactions. ias.ac.inrsc.org

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of 2,4,6-Trimethylnonane-4-thiol with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas), which is critical for confirming the identity of the target compound and identifying any potential impurities.

In mass spectrometry, particularly with techniques like electron impact (EI) ionization, the molecular ion of this compound will undergo characteristic fragmentation, providing a unique fingerprint that helps in structural confirmation. The fragmentation of thiols is similar in some respects to that of alcohols, often proceeding through pathways that stabilize the resulting charged fragments. youtube.com

Key fragmentation pathways for this compound would include:

Alpha-cleavage: The bonds adjacent to the carbon atom bearing the thiol group are prone to cleavage. The loss of the largest alkyl radical is often the most favored pathway. For this molecule, cleavage could result in the loss of a pentyl radical or an isobutyl radical.

Cleavage of the C-S bond: This can lead to the formation of an [M-SH]⁺ fragment.

Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur if the structural requirements are met, though this is less common for tertiary thiols compared to other functional groups. libretexts.org

The analysis of these fragments allows researchers to piece together the molecule's structure. For instance, identifying fragments corresponding to the loss of specific alkyl groups from the molecular ion helps to confirm the branching pattern of the nonane (B91170) chain.

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion Description | Proposed Formula | Expected m/z |

|---|---|---|

| Molecular Ion | [C₁₂H₂₆S]⁺ | 202.175 |

| Loss of SH radical | [C₁₂H₂₅]⁺ | 169.195 |

| Alpha-cleavage (loss of pentyl radical) | [C₇H₁₅S]⁺ | 131.090 |

Note: The m/z values are theoretical and for illustrative purposes, based on the principles of mass spectrometry.

A characteristic feature in the mass spectrum of a sulfur-containing compound is the presence of a significant M+2 peak. youtube.comwhitman.edu This is due to the natural abundance of the heavy isotope of sulfur, ³⁴S, which is approximately 4.2%. nist.gov The ratio of the intensity of the molecular ion peak (M) to the M+2 peak provides strong evidence for the presence of a single sulfur atom in the molecule. whitman.edu HRMS can resolve these isotopic peaks and confirm that their mass difference and abundance ratio match the theoretical values for a compound with the formula C₁₂H₂₆S. Isotope labeling strategies, where a sample is derivatized with an isotopically heavy reagent, can also be employed for quantification and profiling of thiols in complex mixtures. acs.orgacs.orged.ac.uknih.gov

Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound

| Isotope Peak | Basis | Relative Abundance (%) |

|---|---|---|

| M | Based on ¹²C, ¹H, ³²S | 100 |

| M+1 | Based on ¹³C, ²H, ³³S | ~13.9 |

Note: Relative abundances are calculated based on the natural isotopic abundances of the constituent elements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformation and Connectivity Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule like this compound. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map out the entire carbon skeleton and the precise location of all protons.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the spectrum would be complex due to the number of chemically distinct methyl, methylene (B1212753), and methine groups in its branched structure.

Thiol Proton (-SH): The proton of the thiol group typically appears as a singlet in the range of 1-2 ppm. Its chemical shift can be variable and is affected by concentration and solvent.

Alkyl Protons: The numerous CH, CH₂, and CH₃ groups would produce a series of multiplets in the upfield region of the spectrum (typically 0.8-1.8 ppm). The methyl groups at positions 2, 4, and 6, as well as the terminal methyl group, would likely show distinct signals, some as doublets (due to coupling with a neighboring CH) and some as singlets or triplets depending on their location.

The ¹³C NMR spectrum reveals all the unique carbon atoms in the molecule. Given the structure of this compound, a total of 12 distinct signals would be expected, unless there is accidental spectral overlap.

Carbon-bearing Thiol Group (C4): This quaternary carbon would appear at a characteristic downfield shift compared to other aliphatic carbons, typically in the range of 45-55 ppm.

Alkyl Carbons: The other methyl, methylene, and methine carbons would resonate in the typical aliphatic region (10-50 ppm). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. uvic.ca

2D NMR experiments are crucial for assembling the full picture of connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). sdsu.edu It would be used to trace the proton-proton connectivities along the nonane backbone and the isobutyl side chain, confirming the sequence of methylene and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹J coupling). columbia.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for complex structures, as it reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). youtube.com For this compound, key HMBC correlations would be used to:

Confirm the position of the methyl groups by observing correlations from the methyl protons to the backbone carbons.

Unequivocally place the thiol group at C4 by observing correlations from the protons on C3, C5, and the C4-methyl group to the quaternary C4 carbon.

Table 3: Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | Protons on C2-C3, C5-C6, C6-C7-C8-C9 | Confirms the connectivity of the main carbon chain and side chains. |

| HSQC | All C-H pairs | Assigns each carbon signal to its directly attached proton(s). |

| HMBC | Protons on C4-CH₃ to C3, C4, C5 | Confirms the position of the thiol group and adjacent methyl group at the C4 position. |

| HMBC | Protons on C2-CH₃ to C1, C2, C3 | Confirms the position of the methyl group at the C2 position. |

By combining the data from these advanced spectroscopic methods, researchers can achieve a complete and unambiguous structural characterization of this compound. science.gov

Chromatographic Separations for Purity Assessment and Isomer Resolution

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For a volatile and reactive compound like this compound, specific chromatographic approaches are necessary to achieve accurate and reliable results.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds, including thiols. sfrbm.orgnih.gov The combination of gas chromatography's separation capabilities with the identification power of mass spectrometry makes it ideal for analyzing complex samples. botanyjournals.com

Research Findings:

The analysis of volatile thiols by GC-MS can be challenging due to their reactivity and often low concentrations in samples. nih.gov Several factors can influence the quality of the analysis:

System Inertness: Thiols can interact with active sites in the GC system, such as metal surfaces, leading to poor peak shape and inaccurate quantification. chromforum.org Using inert components is crucial for reliable results.

Ionization Technique: While Electron Ionization (EI) is common, Chemical Ionization (CI) can offer significantly better sensitivity (10-100 times greater) for alkyl thiols. chromforum.org

Column Selection: The choice of the gas chromatography column is critical for separating isomers and achieving good peak resolution. Specialized columns, such as those with phases designed for volatile sulfur compounds, can provide superior performance. For instance, a CP-Volamine column has shown good chromatographic results for thiols. chromforum.org

Table 1: GC-MS Parameters for Volatile Thiol Analysis

| Parameter | Recommended Condition | Rationale |

| Injection Mode | Splitless or large volume injection | To enhance sensitivity for trace-level analysis. |

| Liner | Deactivated, glass wool packed | To minimize analyte interaction and degradation. |

| Column Phase | Non-polar (e.g., DB-5ms) or specialized for volatiles (e.g., CP-Volamine) | To achieve optimal separation of isomers and related compounds. chromforum.org |

| Oven Program | Temperature ramp optimized for the volatility of the thiol | To ensure good peak shape and resolution. |

| Transfer Line Temp. | As low as possible | To prevent thermal degradation of thermolabile disulfides that may be present. chromforum.org |

| Ion Source | Chemical Ionization (CI) | For increased sensitivity compared to Electron Ionization (EI). chromforum.org |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | For accurate mass measurement and identification. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. For thiols, HPLC is often coupled with specialized detectors to enhance sensitivity and selectivity. researchgate.netunipd.it

Research Findings:

The analysis of thiols by HPLC often requires a derivatization step to introduce a chromophore or fluorophore, as many simple thiols lack a strong UV-absorbing or fluorescent functional group. mdpi.com

Derivatizing Agents: Reagents like monobromobimane (B13751) (MBB) and 4,4'-dithiodipyridine (DTDP) are used to create fluorescent or UV-active derivatives of thiols, respectively. unipd.itmdpi.com This pre-column derivatization significantly improves detection limits. mdpi.com

Detectors:

Fluorescence Detectors (FLD): When using fluorescent derivatizing agents like MBB, an FLD provides high sensitivity and selectivity. mdpi.comresearchgate.net

Photodiode Array (PDA) Detectors: A PDA detector can provide spectral information, aiding in peak identification and purity assessment. nanomol-tech.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers the highest level of selectivity and structural information, allowing for the confident identification and quantification of thiols. nih.govnih.gov Tandem mass spectrometry (MS/MS) can further enhance specificity. nih.gov

Isomer Resolution: Chiral stationary phases (CSPs) can be employed in HPLC to separate enantiomers of chiral thiols. nih.gov This is crucial for understanding the biological activity and properties of individual stereoisomers. Recent research has explored the use of novel CSPs, such as those based on porous organic cages, for the effective enantioseparation of various chiral compounds, including those with functional groups relevant to thiols. nih.gov

Table 2: HPLC Conditions for Thiol Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase (e.g., C18) or Chiral Stationary Phase (CSP) | For separation based on polarity or chirality. researchgate.netnih.gov |

| Mobile Phase | Acetonitrile/water or Methanol/water with acid modifier (e.g., formic acid) | To achieve efficient elution and good peak shape. |

| Derivatization | Pre-column with agents like monobromobimane (MBB) | To enhance detection by adding a fluorescent tag. mdpi.com |

| Detector | Fluorescence Detector (FLD), Photodiode Array (PDA), or Mass Spectrometer (MS) | For sensitive and selective detection of the derivatized thiols. mdpi.comresearchgate.netnanomol-tech.com |

| Flow Rate | 0.2 - 1.0 mL/min | To ensure optimal separation efficiency. researchgate.netnih.gov |

| Column Temperature | Controlled (e.g., 25-40°C) | To ensure reproducible retention times. researchgate.netnih.gov |

Chemical Reactivity and Mechanistic Studies of the Thiol Group

Thiol-Disulfide Exchange Reactions and Redox Chemistry Investigations

Thiol-disulfide exchange is a fundamental reaction for thiols and plays a crucial role in various chemical and biological systems. This reversible reaction involves the interaction of a thiol with a disulfide bond, leading to the formation of a new disulfide and a new thiol. The general mechanism proceeds through the nucleophilic attack of a thiolate anion (RS⁻) on a sulfur atom of the disulfide bond (R'-S-S-R').

For 2,4,6-trimethylnonane-4-thiol, its participation in thiol-disulfide exchange reactions is influenced by the steric hindrance around the sulfhydryl group due to the bulky trimethylnonane structure. However, the fundamental principles of the exchange still apply. The equilibrium of the reaction is dependent on the relative concentrations and reduction potentials of the participating thiols and disulfides.

The redox chemistry of thiols like this compound is multifaceted. Thiols can be oxidized to various sulfur-containing species, including disulfides, sulfenic acids (RSOH), sulfinic acids (RSO₂H), and sulfonic acids (RSO₃H). researchgate.net The initial one-electron oxidation of a thiol yields a thiyl radical (RS•), which can then undergo further reactions. researchgate.net In the presence of oxygen, thiyl radicals can react to form thiyl peroxyl radicals (RSOO•), which are intermediates in the formation of sulfenic acids. researchgate.net The formation of disulfides can also occur through the dimerization of two thiyl radicals. researchgate.net

Investigations into the redox chemistry of various thiols have shown that these reactions are critical in processes such as antioxidant defense and cellular signaling. researchgate.netresearchgate.net While specific studies on the redox chemistry of this compound are not extensively detailed in the provided search results, the general principles of thiol oxidation and reduction are applicable.

Nucleophilic Reactions of the Sulfhydryl Group

The sulfhydryl group of this compound is nucleophilic, enabling it to react with a range of electrophilic compounds. This reactivity is a cornerstone of its chemical behavior.

Thiolysis refers to the nucleophilic attack of a thiol on an electrophile, leading to the cleavage of a bond. A common example is the ring-opening of epoxides. In this reaction, the sulfur atom of the thiol attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-hydroxy thioether. The reaction is typically catalyzed by either an acid or a base.

While specific data on the thiolysis of epoxides with this compound is not available in the provided results, the general reactivity of thiols with epoxides is a well-established chemical transformation. The regioselectivity of the attack (on the more or less substituted carbon of the epoxide) can be influenced by the reaction conditions and the structure of both the thiol and the epoxide.

The nucleophilic character of the sulfhydryl group allows it to add to carbon-carbon and carbon-oxygen double and triple bonds.

Addition to Unsaturated Systems: The addition of thiols to alkenes and alkynes is a significant reaction, often referred to as hydrothiolation. wikipedia.org This reaction can proceed via two primary mechanisms: a free-radical addition or a Michael addition. wikipedia.org

Free-Radical Addition: This mechanism is typically initiated by light, heat, or a radical initiator, leading to the formation of a thiyl radical. The thiyl radical then adds to the unsaturated bond. This process is often anti-Markovnikov, meaning the sulfur atom attaches to the less substituted carbon atom. wikipedia.org

Michael Addition: In the case of α,β-unsaturated carbonyl compounds, the addition of a thiol proceeds via a conjugate addition, also known as the Michael reaction. nih.govnsf.gov This reaction is typically base-catalyzed, where the base deprotonates the thiol to form a more nucleophilic thiolate anion. nih.govnsf.gov The thiolate then attacks the β-carbon of the unsaturated system. nih.gov The reactivity in Michael additions can be influenced by the substitution pattern of the unsaturated compound. nih.gov Studies have shown that β-mercaptoethanol adds to 13-keto-octadecadienoic acid via both 1,4- and 1,6-addition pathways. nih.gov

Addition to Carbonyls: Thiols can add to the carbonyl group of aldehydes and ketones to form hemithioacetals and thioacetals. The initial addition of the thiol to the carbonyl carbon forms a hemithioacetal. In the presence of an acid catalyst, a second molecule of the thiol can react to form a thioacetal. These reactions are generally reversible. The addition of hydrogen sulfite (B76179) to carbonyl compounds is a related reaction that can be used for their purification. libretexts.org

Radical Reactions Involving Thiol and Thiyl Radicals

Thiols and their corresponding thiyl radicals are key participants in various radical-mediated processes.

Autoxidation is the spontaneous oxidation of a compound by atmospheric oxygen. For thiols, autoxidation can lead to the formation of disulfides and other oxidized sulfur species. The mechanism often involves the formation of thiyl radicals as intermediates. These radicals can then react with oxygen to form sulfinyl or sulfonyl radicals, which can propagate the chain reaction.

While specific autoxidation studies on this compound were not found, the general mechanism of thiol autoxidation is understood to proceed through a radical chain mechanism. The presence of metal ions can catalyze this process.

In radical polymerization, chain transfer agents are used to control the molecular weight of the resulting polymer. Thiols are effective chain transfer agents due to the relatively weak S-H bond. A propagating polymer radical can abstract the hydrogen atom from the thiol, terminating that polymer chain and generating a thiyl radical. This new thiyl radical can then initiate a new polymer chain. This process effectively transfers the radical center and allows for the formation of shorter polymer chains.

The compound 4,8,8-trimethylnonane-4-thiol, a structural isomer of the subject compound, is noted for its use as a chain transfer agent in polymerization reactions. ontosight.ai This suggests that this compound would also be expected to function effectively in this role, with the efficiency of chain transfer being influenced by the steric environment of the sulfhydryl group.

Selective Functionalization and Catalyst Development for Thiol Transformations

The selective functionalization of thiols, particularly sterically hindered tertiary thiols such as this compound, presents a unique set of challenges and opportunities in synthetic chemistry. The bulky nature of the substituents surrounding the thiol group significantly influences its reactivity and necessitates the development of specialized catalytic systems to achieve efficient and selective transformations. Research in this area is driven by the need to construct complex sulfur-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

The primary challenge in the catalysis of sterically hindered thiols is the strong coordination of the sulfur atom to the metal center, which can often lead to catalyst poisoning and inactivation. elsevierpure.com Consequently, much of the research has focused on the design of ligands that can modulate the electronic and steric properties of the metal catalyst to facilitate the desired transformation while preventing irreversible binding of the thiol.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to C-S bond formation has been extensively studied. For sterically hindered thiols, the choice of ligand is paramount for achieving high catalytic efficiency.

Pioneering work by the Buchwald and Hartwig groups has led to the development of highly effective palladium catalyst systems for the cross-coupling of thiols with aryl halides. researchgate.net These systems often employ bulky, electron-rich phosphine (B1218219) ligands that promote the crucial steps of the catalytic cycle, namely oxidative addition and reductive elimination, while being less susceptible to displacement by the thiol. For a sterically hindered tertiary thiol like this compound, catalyst systems that have shown success with other bulky thiols would be the primary candidates for investigation.

A general and efficient method for the palladium-catalyzed cross-coupling of a wide range of thiols, including sterically demanding ones, utilizes a catalyst system comprising Pd(OAc)₂ and 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF). researchgate.netorganic-chemistry.org This system has demonstrated broad substrate scope, enabling the coupling of both aliphatic and aromatic thiols with various aryl bromides and chlorides. researchgate.netorganic-chemistry.org The use of a soluble organic base, such as triethylamine, can also be beneficial in these reactions. nih.gov Another effective ligand for the palladium-catalyzed C-S coupling is Xantphos, which has been used with Pd(OAc)₂ to couple thiols with aryl, vinyl, and heteroaryl halides or triflates. organic-chemistry.org

The proposed catalytic cycle for these transformations typically involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by the formation of a palladium-thiolate complex upon reaction with the thiol in the presence of a base. The final step is the reductive elimination of the aryl sulfide (B99878) product, regenerating the active Pd(0) catalyst. The steric bulk around the sulfur atom in this compound would likely slow down the rate of both the thiolate formation and the reductive elimination steps, necessitating optimized reaction conditions, such as higher temperatures or longer reaction times.

Table 1: Representative Palladium-Based Catalyst Systems for C-S Cross-Coupling of Sterically Hindered Thiols

| Catalyst Precursor | Ligand | Base | Typical Substrates | Reference |

| Pd(OAc)₂ | 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) | K₃PO₄, Cs₂CO₃ | Aryl bromides, Aryl chlorides | researchgate.netorganic-chemistry.org |

| Pd(OAc)₂ | Xantphos | DIPEA | Aryl halides, Vinyl halides, Heteroaryl halides | organic-chemistry.org |

| Pd₂(dba)₃ | t-BuXPhos | NaOt-Bu | Aryl bromides, Aryl chlorides | nih.gov |

This table presents catalyst systems that have been shown to be effective for sterically hindered thiols and are therefore considered potentially applicable to this compound based on analogy.

Rhodium-Catalyzed Transformations

Rhodium catalysts have emerged as powerful tools for various thiol transformations, including hydrothiolation of alkynes and alkenes. These reactions offer a direct and atom-economical route to vinyl sulfides and alkyl sulfides, respectively.

For the hydrothiolation of alkynes with sterically hindered thiols, rhodium complexes have demonstrated high activity and regioselectivity. A notable example is the use of the TpRh(PPh₃)₂ (Tp = hydrotris(3,5-dimethylpyrazolyl)borate) complex, which catalyzes the addition of alkyl thiols to alkynes to produce branched alkyl vinyl sulfides with excellent regioselectivity. organic-chemistry.orgnih.gov This is particularly relevant for a tertiary thiol like this compound, as it would be expected to favor the formation of the branched product due to steric interactions in the transition state. The mechanism is proposed to involve the oxidative addition of the S-H bond to the rhodium center, followed by alkyne insertion into the Rh-H or Rh-S bond and subsequent reductive elimination. researchgate.net

The development of heterogeneous rhodium catalysts, such as those anchored on functionalized supports like MCM-41, also holds promise for the selective functionalization of thiols. researchgate.net These catalysts offer the advantage of easy separation and recyclability, which is crucial for industrial applications.

Table 2: Rhodium Catalyst Systems for Thiol Transformations

| Catalyst | Reaction Type | Substrate Scope | Key Features | Reference |

| Tp*Rh(PPh₃)₂ | Alkyne Hydrothiolation | Alkyl and Aryl thiols | High regioselectivity for branched products with alkyl thiols | organic-chemistry.orgnih.gov |

| [Rh(μ-Cl)(IPr)(η²-olefin)]₂ | Alkyne Hydrothiolation | Alkyl and Aryl thiols | Ligand-controlled regioselectivity | researchgate.net |

| MCM-41-2P-RhCl(PPh₃) | Alkyne Hydrothiolation | Terminal alkynes and thiols | Heterogeneous, recyclable catalyst | researchgate.net |

| RhH(PPh₃)₄ | Reduction of Disulfides | Disulfides | Homogeneous hydrogenation to thiols | mdpi.com |

This table summarizes rhodium catalyst systems that could potentially be applied to the transformation of this compound based on their proven efficacy with other thiols.

Mechanistic Considerations and Future Outlook

Mechanistic studies on the catalytic transformations of sterically hindered thiols are crucial for the rational design of new and improved catalysts. For palladium-catalyzed cross-coupling, a key mechanistic question revolves around the precise nature of the active catalytic species and the factors that govern the rate-limiting step. nih.gov For rhodium-catalyzed reactions, understanding the interplay of electronic and steric effects that control regioselectivity is a primary focus. researchgate.net

The selective functionalization of a specific C-H bond in the presence of a thiol group, or the selective transformation of the thiol in a complex molecule, remains a significant challenge. Recent advances in catalyst-controlled C-H functionalization, particularly with rhodium and iridium catalysts, could open up new avenues for the late-stage modification of molecules containing sterically hindered thiol moieties. nih.govnih.gov

Future research in this field will likely focus on the development of more robust and versatile catalysts that can operate under milder reaction conditions and with a broader range of substrates. The use of earth-abundant metals as catalysts is also a growing area of interest, aiming to replace precious metals like palladium and rhodium for more sustainable chemical processes. As new catalytic systems are developed, their application to challenging substrates like this compound will be a true test of their efficacy and generality.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Conformation

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for molecules of the size of 2,4,6-trimethylnonane-4-thiol. DFT calculations can determine the optimized geometry of the molecule, corresponding to the lowest energy structure. Functionals such as B3LYP and M06-2X are commonly employed for such tasks. acs.orgnih.gov

These calculations would provide key electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and stability. A larger gap generally implies greater stability. For thiols, the electronic properties of the sulfur atom are of particular interest as they govern its nucleophilicity and susceptibility to oxidation.

A systematic conformational search followed by DFT optimization of the resulting structures would be necessary to identify the global minimum energy conformation of this compound. The relative energies of different conformers, influenced by steric hindrance between the methyl groups and the thiol group, could also be calculated.

Table 1: Predicted Electronic Properties from DFT (Hypothetical Data)

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). | |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. | |

| Mulliken Charge on Sulfur | Indicates the partial charge on the sulfur atom, affecting its reactivity. | |

| Dipole Moment | Provides information about the overall polarity of the molecule. |

Note: The table above is illustrative. Specific values would require dedicated DFT calculations for this compound.

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering a higher level of accuracy compared to DFT, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark values for the electronic energy and structure.

For a molecule like this compound, high-accuracy ab initio calculations would likely be reserved for specific aspects, such as refining the energies of the most stable conformers identified by DFT or investigating specific interactions, like intramolecular hydrogen bonding involving the thiol group, if present. These methods are crucial for validating the results obtained from more cost-effective DFT methods.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a deep understanding of reaction kinetics and mechanisms. nih.govnih.govwhiterose.ac.uk

For this compound, computational methods can be used to study various reactions, such as its oxidation to a disulfide or its role as a nucleophile in addition reactions. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate.

The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a thiol-disulfide exchange reaction, the transition state would likely involve a transient trisulfide species. nih.gov DFT methods are well-suited for locating transition states and calculating their structures and vibrational frequencies. acs.org

Once the reactants, transition state, and products are optimized, an energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. Computational studies on simpler thiols have shown that the activation barriers for reactions like thiol-ene and thiol-yne additions can be effectively modeled. acs.org

For this compound, such calculations could predict its reactivity in various chemical environments. For example, the effect of the bulky trimethylnonane structure on the accessibility and reactivity of the thiol group could be quantified by comparing its calculated activation energies with those of less sterically hindered thiols.

Table 2: Hypothetical Reaction Energy Profile Data

| Reaction Parameter | Calculated Value (kcal/mol) | Description |

| Reactant Energy | Relative energy of the starting materials. | |

| Transition State Energy | Energy of the highest point on the reaction pathway. | |

| Product Energy | Relative energy of the final products. | |

| Activation Energy (Forward) | Energy barrier for the forward reaction. | |

| Reaction Enthalpy | Overall energy change of the reaction. |

Note: This table represents the type of data that would be generated from computational studies of a specific reaction involving this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov

For this compound, DFT calculations can predict its nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. bohrium.comrsc.org The predicted spectra for different possible isomers or conformers can be compared with experimental data to identify the correct structure.

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus. nih.govfrontiersin.org For IR spectra, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy. researchgate.netnih.gov While there can be systematic errors in these predictions, they can often be corrected by applying empirical scaling factors, leading to a good agreement with experimental results. researchgate.net The S-H stretching frequency in the IR spectrum, typically found around 2550 cm⁻¹, is a key characteristic of thiols that can be accurately predicted. rsc.orgmdpi.com

Table 3: Computationally Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR: SH proton (ppm) | ||

| ¹³C NMR: C-SH carbon (ppm) | ||

| IR: S-H stretch (cm⁻¹) |

Note: This table illustrates how computational predictions would be compared with experimental data for structural validation. Actual values are not available from the searched literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules and their interactions at an atomic level. This technique simulates the movement of atoms and molecules over time by numerically solving Newton's equations of motion. For a complex, flexible molecule like this compound, MD simulations can provide invaluable insights into its conformational landscape and how it interacts with other molecules in its environment.

The conformational flexibility of this compound, arising from the rotation around its numerous single bonds, results in a vast number of possible three-dimensional structures, or conformers. Understanding which conformers are most stable and how easily the molecule can transition between them is crucial for comprehending its chemical reactivity and physical properties. MD simulations can map out the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.

Furthermore, the intermolecular interactions of this compound are key to its behavior in various systems, such as its volatility and its contribution to the flavor profile of a substance. The thiol (-SH) group is particularly important in this regard, as it can participate in hydrogen bonding and other non-covalent interactions. MD simulations can model these interactions with solvent molecules, proteins, or other compounds, providing a detailed picture of the forces at play.

Despite the utility of this approach, a thorough review of scientific literature reveals a notable absence of specific studies employing molecular dynamics simulations on this compound. Research in the broader field of volatile sulfur compounds often utilizes computational methods to understand their formation and reactivity. researchgate.net However, detailed conformational analyses and intermolecular interaction studies for this specific molecule are not publicly available.

To illustrate the type of data that such a study would yield, the following tables present hypothetical findings from a molecular dynamics simulation of this compound. It is crucial to emphasize that this data is illustrative and not based on actual experimental or computational results for this specific compound.

Hypothetical Conformational Analysis Data

A simulation could reveal the most populated conformational clusters of the molecule in a given solvent, such as water, at a specific temperature and pressure.

Table 1: Hypothetical Major Conformational Clusters of this compound in an Aqueous Environment at 298 K

| Cluster ID | Population (%) | Average Potential Energy (kJ/mol) | Key Dihedral Angles (degrees) |

|---|---|---|---|

| 1 | 45.2 | -150.3 | C3-C4-S-H: 60.5, C5-C4-C3-C2: 178.2 |

| 2 | 28.1 | -145.8 | C3-C4-S-H: -65.1, C5-C4-C3-C2: 65.4 |

| 3 | 15.7 | -142.1 | C3-C4-S-H: 179.3, C5-C4-C3-C2: -175.9 |

Note: This data is for illustrative purposes only and does not represent actual research findings.

Hypothetical Intermolecular Interaction Data

MD simulations could also quantify the non-covalent interactions between the thiol and surrounding water molecules, providing insight into its solubility and hydrophobicity.

Table 2: Hypothetical Interaction Energies between this compound and Water Molecules

| Interaction Type | Average Interaction Energy (kJ/mol) | Average Distance (Å) |

|---|---|---|

| Thiol (S-H) --- Water (O) Hydrogen Bond | -12.5 | 2.1 |

| Thiol (S) --- Water (H) van der Waals | -2.1 | 3.5 |

Note: This data is for illustrative purposes only and does not represent actual research findings.

Such detailed computational investigations, were they to be conducted on this compound, would significantly enhance our understanding of its chemical behavior and its role in various chemical and biological systems. The general principles of using molecular dynamics for studying volatile thiols are well-established in flavor science and geochemistry. researchgate.netnih.gov However, the specific application to this compound remains an area for future research.

Role As a Model Compound in Mechanistic Organic Chemistry

Studies on Stereoselectivity in Branched Thiol Synthesis and Reactions

The synthesis of chiral tertiary thiols such as 2,4,6-trimethylnonane-4-thiol presents considerable challenges, making it a focal point for studies on stereoselectivity. The direct synthesis of enantiomerically pure tertiary thiols is difficult because common methods, like the nucleophilic attack of a sulfur agent on a prochiral ketone, are often impractical due to the instability and reactivity of the required thioketone intermediates. nih.gov

The primary route to forming the C-S bond in thiols involves the S_N2 displacement of a leaving group by a sulfur nucleophile. nih.gov However, for tertiary carbons like the C4 position in this compound, this pathway is heavily disfavored. S_N2 reactions are highly sensitive to steric crowding, and the presence of three alkyl groups (a methyl, an isobutyl, and a propyl group attached to the carbon backbone) creates significant steric hindrance, favoring elimination reactions over substitution. nih.govchemistrysteps.com

Research in this area, therefore, explores alternative strategies:

Stereoselective Alkylation: One approach involves the stereoselective alkylation or arylation of a secondary sulfur-based substrate to create the quaternary carbon center. nih.gov

Addition to Alkenes: The anti-Markovnikov addition of thiols to alkenes, often facilitated by photochemical methods, is another route. researchgate.net While this is more commonly used for creating primary thiols, research into controlling the regioselectivity for branched structures is ongoing.

Ring-Opening Reactions: The thia-Paternò–Büchi reaction, which involves the formation and subsequent ring-opening of thia-cyclobutanes, offers a pathway to thiols. acs.org The stereochemical outcome of the ring-opening can be influenced by the substituents on the ring, providing a potential method for stereocontrol.

These synthetic challenges underscore the importance of this compound as a model for developing new stereoselective methods applicable to sterically congested molecules.

Investigation of Steric Hindrance Effects on Chemical Reactivity and Selectivity

The highly substituted nature of this compound makes it an excellent substrate for investigating how steric hindrance influences chemical reactivity and selectivity. The bulky trimethylnonane framework shields the sulfur atom, modifying its typical chemical behavior compared to less hindered primary or secondary thiols.

Acidity and Nucleophilicity: Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which helps stabilize the resulting thiolate anion. chemistrysteps.commasterorganicchemistry.com However, steric hindrance can affect the solvation of the thiolate, potentially influencing its stability and, consequently, its nucleophilicity. While the thiolate of this compound would still be a potent nucleophile, its reaction rates in substitution reactions would be significantly slower than those of unhindered thiolates due to impeded access to the electrophilic center. libretexts.org

Oxidation Reactions: A key difference driven by steric hindrance is observed in oxidation reactions. Unhindered thiols are readily oxidized to form disulfide bridges (R-S-S-R). chemistrysteps.comlibretexts.org For sterically hindered thiols like this compound, the formation of a disulfide is sterically unfavorable. Instead, oxidation reactions, for instance with agents like hydrogen peroxide or singlet oxygen, are more likely to proceed through intermediates such as sulfenyl hydroperoxide (RSOOH) to yield sulfinic acids (RSO₂H) and subsequently sulfonic acids (RSO₃H). rsc.org This altered reaction pathway is a direct consequence of the steric bulk preventing two large thiol molecules from approaching each other to form a disulfide bond.

The following table summarizes the expected impact of steric hindrance on the reactivity of this compound compared to a less hindered thiol.

| Property | Primary Thiol (e.g., 1-Nonanethiol) | Tertiary Thiol (this compound) | Rationale |

| S_N2 Reactivity | High | Very Low | Steric hindrance around the sulfur atom impedes nucleophilic attack. nih.gov |

| Acidity (pKa) | ~10.5 | Slightly higher pKa expected | Steric bulk may slightly destabilize the conjugate base (thiolate). masterorganicchemistry.com |

| Oxidation Product | Primarily Disulfide (R-S-S-R) | Primarily Sulfinic/Sulfonic Acid (RSO₂H/RSO₃H) | Steric hindrance prevents the formation of a bulky disulfide bridge. rsc.org |

Applications in Polymer Chemistry Research as a Molecular Weight Modifier for Synthetic Rubbers

In the field of polymer chemistry, this compound and related tertiary thiols serve as critical research tools, particularly as chain transfer agents (CTAs) for controlling the molecular weight of polymers during free-radical polymerization. wikipedia.org This is especially relevant in the synthesis of materials like styrene-butadiene rubber (SBR) and other synthetic rubbers. rubbernews.com

P• + RSH → PH + RS• RS• + M → RSM• → ...

The table below illustrates the general effect of adding a thiol-based chain transfer agent on polymer properties during a typical emulsion polymerization process.

| CTA Sample | Amount (mol% to Monomer) | Mn (Number Average Molecular Weight) | Mw (Weight Average Molecular Weight) | PDI (Mw/Mn) |

| Control (No CTA) | 0 | >200,000 | >500,000 | >2.5 |

| n-Dodecyl Mercaptan | 1.5 | 6,250 | 27,800 | 4.45 |

| tert-Dodecyl Mercaptan | 1.5 | 6,530 | 18,400 | 2.82 |

| Octylthioglycolate | 1.5 | 6,360 | 26,100 | 4.10 |

| Data is illustrative of typical results for common CTAs in styrene/acrylate systems and demonstrates the principle of molecular weight reduction. sco-sakai-chem.com |

Analogous Studies with Related Branched Hydrocarbon and Thiol Systems

Research on this compound is complemented by studies on analogous compounds, which help to contextualize its properties.

Branched Hydrocarbons: The underlying hydrocarbon skeleton, 2,4,6-trimethylnonane, is a branched alkane. nist.gov Studies on such branched hydrocarbons are fundamental to understanding viscosity, thermal properties, and conformational behavior, which are influenced by the methyl side chains that restrict free rotation and affect intermolecular interactions. This structural backbone is directly responsible for the steric effects observed in the corresponding thiol.

Related Branched Thiols: Significant research has been conducted on other tertiary thiols, most notably tert-dodecyl mercaptan (TDM), which is a mixture of isomers but is functionally similar as a highly branched tertiary thiol. TDM is a widely used industrial CTA. sco-sakai-chem.com Comparative studies between different branched thiols reveal how subtle changes in the alkyl groups surrounding the C-S-H functional group can modulate the chain transfer constant. This allows researchers to select or design a CTA with the optimal reactivity for a specific polymerization system, balancing molecular weight control with initiation efficiency. rubbernews.comgoogle.com The thiol-yne reaction, a "click" chemistry process, further highlights the utility of thiols in creating highly branched polymers and complex molecular architectures. acs.orgresearchgate.net

By studying these related systems, chemists can predict the behavior of this compound and leverage its specific steric and electronic properties for advanced applications in materials science and mechanistic studies.

Future Directions and Emerging Research Avenues

Development of Advanced Analytical Techniques for Trace Analysis and Real-time Monitoring

The detection and quantification of 2,4,6-trimethylnonane-4-thiol, particularly at trace levels, are crucial for its potential applications and for monitoring its presence in various matrices. The inherent volatility and reactivity of thiols pose analytical challenges. nih.govsigmaaldrich.comdtu.dk

Future research should focus on developing highly sensitive and selective analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile thiols. nih.govsigmaaldrich.comchromforum.org However, for a sterically hindered tertiary thiol like this compound, method optimization is critical. This includes the selection of appropriate capillary columns to ensure good chromatographic resolution and prevent interactions with the stationary phase. In some cases, derivatization of the thiol group may be necessary to improve its chromatographic behavior and detection sensitivity. nih.govsigmaaldrich.comacs.org

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers an alternative for the analysis of less volatile thiol derivatives. acs.orgnih.gov The development of specific derivatization reagents that react efficiently with the sterically hindered thiol group of this compound could significantly enhance the sensitivity and specificity of HPLC-MS/MS methods. acs.org

Furthermore, the development of sensors for the real-time monitoring of volatile sulfur compounds is a growing area of research. researchgate.net Electrochemical sensors and other novel sensor technologies could be explored for the continuous in-situ detection of this compound in industrial processes or environmental monitoring. researchgate.net

Table 1: Potential Advanced Analytical Techniques for this compound

| Analytical Technique | Potential Application for this compound | Key Research Focus |

| GC-MS | Quantification at trace levels in complex matrices. | Optimization of column chemistry and injection parameters for hindered thiols. |

| HPLC-MS/MS | Analysis of derivatized forms for enhanced sensitivity. | Development of specific and efficient derivatization agents. |

| Real-time Sensors | Continuous monitoring in industrial or environmental settings. | Design of selective sensor materials for volatile sulfur compounds. |

Exploration of Novel Synthetic Pathways for Stereoselective Access

The synthesis of this compound, particularly in a stereoselective manner, presents a significant synthetic challenge due to the sterically hindered tertiary carbon atom bearing the thiol group. beilstein-journals.orgnih.govnih.gov Traditional S\textsubscript{N}2 displacement reactions are often inefficient for the synthesis of tertiary thiols due to steric hindrance. beilstein-journals.orgnih.gov

Future research should explore novel synthetic strategies to overcome this challenge. One promising approach is the conversion of the corresponding tertiary alcohol, 2,4,6-trimethylnonan-4-ol, to the thiol. nih.gov This could potentially be achieved through methods like the Mitsunobu reaction, although yields for hindered alcohols can be low. beilstein-journals.org

Another avenue of exploration is the development of catalytic methods for the direct and stereoselective introduction of the thiol group. This could involve the use of transition metal catalysts or organocatalysts to facilitate the addition of a sulfur source to a suitable precursor. rsc.org The synthesis of chiral tertiary thiols is an area of active research, and methodologies developed for other hindered thiols could be adapted for this compound. beilstein-journals.orgnih.govrsc.org

The development of synthetic routes that provide access to specific stereoisomers of this compound would be highly valuable, as the stereochemistry can significantly influence the compound's physical and biological properties.

Integration with Materials Science for Tailored Chemical Properties

The unique structural features of this compound, particularly its steric bulk, make it an interesting candidate for integration into various materials to tailor their chemical and physical properties. Thiol-functionalized materials have a wide range of applications, including as adsorbents for heavy metals and in the development of functional polymers. mdpi.commdpi.comresearchgate.net

One of the most promising areas for future research is the use of this compound in "thiol-click" chemistry, such as thiol-ene and thiol-yne reactions. wikipedia.orgrsc.orgresearchgate.netnih.gov These reactions are highly efficient and can be used to create polymers with specific functionalities. The steric hindrance of this compound could influence the kinetics and outcome of these reactions, potentially leading to materials with unique network structures and properties. rsc.orgresearchgate.net For instance, its incorporation into polymers could enhance their thermal stability or create materials with high refractive indices. rsc.org

The bulky trimethylnonane group could also be exploited to create polymers with controlled hydrophobicity or to act as a non-reactive spacer in more complex polymer architectures. Research into the copolymerization of this compound with various monomers could lead to the development of novel materials with tailored properties for applications in coatings, adhesives, and specialty polymers. mdpi.com

Table 2: Potential Materials Science Applications for this compound

| Application Area | Potential Role of this compound | Research Focus |

| Thiol-Ene/Yne Chemistry | Modifying reaction kinetics and polymer network structure. | Investigating the influence of steric hindrance on polymerization. |

| Functional Polymers | Introducing steric bulk and modifying surface properties. | Synthesis and characterization of copolymers. |

| High Refractive Index Materials | Increasing the sulfur content and influencing optical properties. | Correlation of structure with refractive index in thiol-containing polymers. rsc.org |

Interdisciplinary Research with Theoretical Chemistry and Computational Design

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like this compound at a fundamental level. nih.govnih.govmdpi.commarmara.edu.trmdpi.com Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including bond dissociation energies, reaction mechanisms, and spectroscopic data. nih.govmdpi.commdpi.com

Future theoretical studies should focus on several key areas. Firstly, computational modeling can provide insights into the reaction mechanisms of the synthesis of this hindered thiol, helping to guide the development of more efficient synthetic routes. mdpi.com Secondly, DFT calculations can be used to understand the reactivity of the thiol group in various chemical transformations, such as its participation in thiol-ene and thiol-yne reactions. nih.govmarmara.edu.tr This can help in predicting the behavior of this compound in polymerization reactions and in the design of new materials. nih.gov

Furthermore, molecular modeling can be used to simulate the interaction of this compound with other molecules and surfaces. This could be particularly useful in understanding its potential applications as a lubricant or fuel additive, as has been suggested for this compound. ontosight.ai Computational studies can also help in the interpretation of experimental data, such as spectroscopic results, and provide a deeper understanding of the structure-property relationships of this unique molecule. mdpi.com The synergy between experimental and theoretical chemistry will be crucial in unlocking the full potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.